molecular formula C14H13FO2 B6379531 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% CAS No. 1261946-96-6

4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95%

Cat. No. B6379531
CAS RN: 1261946-96-6
M. Wt: 232.25 g/mol
InChI Key: BIUGABVJDDZVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% (4-FMP-2-MOP) is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 247.25 g/mol and a melting point of 96-98 °C. 4-FMP-2-MOP is a phenolic compound, and its structure consists of a phenol group and a methoxy group. It is soluble in organic solvents such as ethanol and isopropanol, and is insoluble in water.

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications, including the study of enzyme inhibition, enzyme kinetics, and drug metabolism. It is also used in the synthesis of other compounds, such as 4-fluoro-3-methylphenol, which is used in the study of organic reactions and drug metabolism.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed that the phenol group of 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% interacts with enzymes, resulting in the inhibition of enzyme activity. The methoxy group is believed to play a role in the binding of the compound to the enzyme, resulting in the inhibition of enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound may inhibit the activity of certain enzymes, resulting in the inhibition of certain metabolic pathways. In addition, 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% has been found to be toxic to certain types of cells, such as human cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments is its ability to inhibit the activity of certain enzymes. This makes it useful for studying enzyme inhibition, enzyme kinetics, and drug metabolism. However, 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% is also toxic to certain types of cells, which limits its use in certain experiments.

Future Directions

There are a number of future directions for the use of 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% in scientific research. These include further research into the biochemical and physiological effects of the compound, as well as its potential use in drug development. Additionally, further research into the mechanism of action of 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% could lead to the development of more effective inhibitors of enzyme activity. Finally, further research into the synthesis of 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% could lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% can be synthesized through a Grignard reaction in which an alkyl halide is reacted with magnesium in an ether solvent. The Grignard reaction produces a phenol, which is then converted to 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% by reacting it with a methoxy group. The reaction is carried out at room temperature and is typically completed in a few hours.

properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-3-4-10(7-12(9)15)11-5-6-13(16)14(8-11)17-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUGABVJDDZVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685486
Record name 3'-Fluoro-3-methoxy-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol

CAS RN

1261946-96-6
Record name 3'-Fluoro-3-methoxy-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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